molecular formula C7H6BrFN2O B1527135 3-Bromo-4-fluorobenzohydrazide CAS No. 929884-90-2

3-Bromo-4-fluorobenzohydrazide

Cat. No.: B1527135
CAS No.: 929884-90-2
M. Wt: 233.04 g/mol
InChI Key: FQVHUXLJUAYVIU-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzohydrazide is an organic compound with the molecular formula C7H6BrFN2O. It is characterized by the presence of a bromine atom at the 3rd position and a fluorine atom at the 4th position on a benzene ring, which is further attached to a hydrazide group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method is the reaction of 3-bromo-4-fluorobenzaldehyde with hydrazine hydrate under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluorobenzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different halogenated or alkylated derivatives.

Scientific Research Applications

3-Bromo-4-fluorobenzohydrazide is utilized in various scientific research fields due to its unique chemical structure and reactivity. It is used in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of enzyme inhibitors and receptor binding assays.

  • Medicine: As a precursor for the development of pharmaceuticals, particularly in the design of new drugs.

  • Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

3-Bromo-4-fluorobenzohydrazide is similar to other halogenated benzohydrazides, such as 3-chloro-4-fluorobenzohydrazide and 3-bromo-4-chlorobenzohydrazide. its unique combination of bromine and fluorine atoms on the benzene ring gives it distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorobenzohydrazide

  • 3-Bromo-4-chlorobenzohydrazide

  • 3-Bromo-4-methylbenzohydrazide

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Properties

IUPAC Name

3-bromo-4-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVHUXLJUAYVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718527
Record name 3-Bromo-4-fluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929884-90-2
Record name 3-Bromo-4-fluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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